molecular formula C19H16N2O2 B5779597 N-(2-acetamidophenyl)naphthalene-2-carboxamide CAS No. 339571-42-5

N-(2-acetamidophenyl)naphthalene-2-carboxamide

Cat. No.: B5779597
CAS No.: 339571-42-5
M. Wt: 304.3 g/mol
InChI Key: WPQAMQNAKVJDLB-UHFFFAOYSA-N
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Description

N-(2-acetamidophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene-2-carboxamides This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a naphthalene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidophenyl)naphthalene-2-carboxamide typically involves the reaction of 2-naphthoic acid with 2-acetamidophenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-acetamidophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific acetamido substitution, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(2-acetamidophenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13(22)20-17-8-4-5-9-18(17)21-19(23)16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQAMQNAKVJDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228197
Record name N-[2-(Acetylamino)phenyl]-2-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339571-42-5
Record name N-[2-(Acetylamino)phenyl]-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339571-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Acetylamino)phenyl]-2-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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